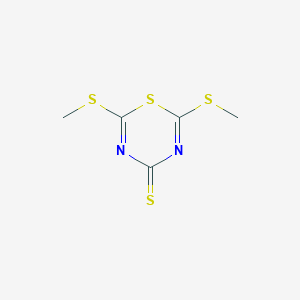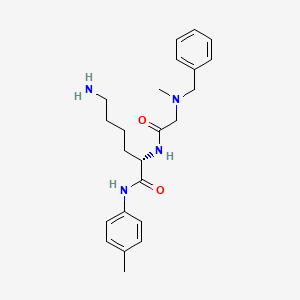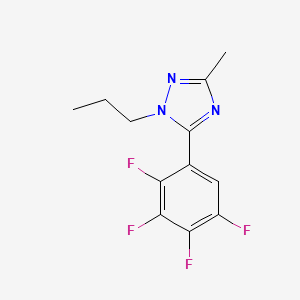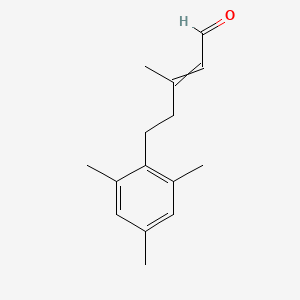
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal is an organic compound with the molecular formula C14H20O It is characterized by a pent-2-enal backbone with a 3-methyl group and a 2,4,6-trimethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal typically involves the aldol condensation of 2,4,6-trimethylbenzaldehyde with 3-methylbutanal. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The key steps include:
Continuous Mixing: Reactants are continuously mixed in a flow reactor.
Reaction Control: Temperature and pressure are precisely controlled to optimize the reaction.
Product Isolation: The product is isolated through distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enoic acid
Reduction: 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enol
Substitution: this compound derivatives with nitro or halogen substituents
Aplicaciones Científicas De Investigación
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors or other signaling proteins.
Comparación Con Compuestos Similares
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enal can be compared with other similar compounds, such as:
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enol: The reduced form of the compound, which has different reactivity and applications.
2,4,6-Trimethylbenzaldehyde: A precursor in the synthesis of the compound, with distinct chemical properties.
3-Methyl-5-(2,4,6-trimethylphenyl)pent-2-enoic acid: The oxidized form, which has different biological activities.
The uniqueness of this compound lies in its specific structural features and the range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
832713-03-8 |
|---|---|
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
3-methyl-5-(2,4,6-trimethylphenyl)pent-2-enal |
InChI |
InChI=1S/C15H20O/c1-11(7-8-16)5-6-15-13(3)9-12(2)10-14(15)4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
OKGNQWFDZPGMNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)CCC(=CC=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


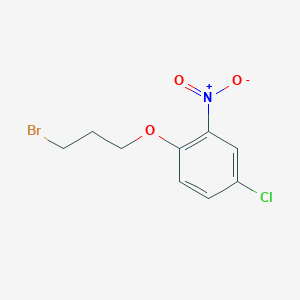
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
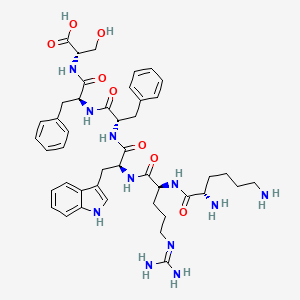

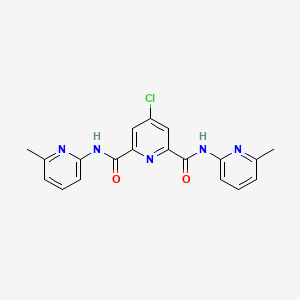
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)
